molecular formula C10H13F2NO2S B4563331 N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE

N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4563331
M. Wt: 249.28 g/mol
InChI Key: PQKRXQUTYVNOCZ-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE typically involves the introduction of the sulfonamide group to a difluorobenzene derivative. One common method is the reaction of 3,4-difluorobenzenesulfonyl chloride with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions.

    Material Science: Its unique chemical properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.

Mechanism of Action

The mechanism of action of N1,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-DIETHYL-3,4-DIMETHOXYBENZENESULFONAMIDE
  • N~1~,N~1~-DIETHYL-3,4-DICHLOROBENZENESULFONAMIDE
  • N~1~,N~1~-DIETHYL-3,4-DIBROMOBENZENESULFONAMIDE

Uniqueness

N~1~,N~1~-DIETHYL-3,4-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. These characteristics make it more effective in various applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

N,N-diethyl-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKRXQUTYVNOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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